Product packaging for 1-Methoxy-3-(1-naphthyl)urea(Cat. No.:CAS No. 102613-41-2)

1-Methoxy-3-(1-naphthyl)urea

Cat. No.: B12805973
CAS No.: 102613-41-2
M. Wt: 216.24 g/mol
InChI Key: BGCDZDCVCHZMTE-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Derivatives in Chemical and Biological Research

Urea and its derivatives are central to drug development and medicinal chemistry. nih.gov This significance stems from the urea functional group's capacity to form multiple stable hydrogen bonds with biological targets like proteins and receptors. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, facilitating robust drug-target interactions that can modulate biological activity. researchgate.net

The synthesis of these compounds is well-established, with traditional methods involving the reaction of amines with agents like phosgene (B1210022) or isocyanates. nih.gov Modern approaches often seek safer and more efficient synthetic routes to generate these valuable molecules. mdpi.comthieme-connect.com

Significance of Naphthalene (B1677914) and Methoxy (B1213986) Moieties in Organic Chemistry

The structure of 1-Methoxy-3-(1-naphthyl)urea is further defined by its naphthalene and methoxy components, both of which are significant in organic chemistry.

The naphthalene moiety, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a versatile building block in medicinal chemistry. nih.govijpsjournal.comresearchgate.net Its rigid, planar, and lipophilic nature makes it a common scaffold in compounds designed for various therapeutic purposes. nih.govekb.eg Naphthalene derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govijpsjournal.comekb.egscinapse.io Several FDA-approved drugs, such as propranolol, naproxen, and terbinafine, contain a naphthalene core, highlighting its importance in pharmaceutical design. nih.govekb.eg

Research Rationale for Investigating this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known attributes of its constituent parts. The synthesis of such a molecule represents a classic strategy in medicinal chemistry: the combination of known pharmacologically relevant scaffolds to create a novel chemical entity with unique potential.

The core research rationale would likely be based on the following principles:

Molecular Hybridization: Combining the hydrogen-bonding capabilities of the urea linker, the lipophilic and aromatic scaffold of naphthalene, and the modulating electronic and steric effects of the methoxy group.

Exploring Structure-Activity Relationships (SAR): Investigating how this specific combination of functional groups interacts with biological targets. The naphthalene ring provides a large surface area for potential hydrophobic or π-stacking interactions, while the urea and methoxy groups offer specific hydrogen bonding and electronic tuning.

Targeting Specific Disease Pathways: Given the broad bioactivity of both urea and naphthalene derivatives, researchers might hypothesize that this compound could act as an inhibitor for enzymes like kinases or proteases, or exhibit antimicrobial or anticancer properties. nih.govnih.govresearchgate.net The N-methoxy substitution on the urea is less common and could be explored for novel interactions or metabolic properties.

The synthesis would likely proceed through standard methods for creating unsymmetrical ureas, such as the reaction of 1-naphthyl isocyanate with O-methylhydroxylamine or a related synthetic equivalent. mdpi.comnih.govacs.org The primary goal would be to generate a novel molecule for screening in a variety of biological assays to uncover any potential therapeutic value.

Data Tables

The chemical and physical properties of this compound are summarized below, based on computed data from public chemical databases.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 1-methoxy-3-naphthalen-1-ylurea nih.gov
Molecular Formula C₁₂H₁₂N₂O₂ nih.gov
Molecular Weight 216.24 g/mol nih.gov
Monoisotopic Mass 216.08987 Da nih.govuni.lu
CAS Number 102613-41-2 nih.gov
Predicted XlogP 1.5 nih.govuni.lu
Hydrogen Bond Donors 2 Computed
Hydrogen Bond Acceptors 3 Computed

| Rotatable Bond Count | 2 | Computed |

Table 2: Overview of Functional Groups and Their Significance

Functional Group Structure Significance in the Compound
Urea -NH-C(=O)-NH- Provides a rigid linker with both hydrogen bond donor (N-H) and acceptor (C=O) sites, crucial for potential interactions with biological macromolecules. nih.gov
Naphthalene C₁₀H₇- A large, lipophilic, aromatic moiety that can engage in hydrophobic and π-stacking interactions within protein binding sites. It is a common scaffold in many bioactive compounds. nih.govijpsjournal.com

| Methoxy | -OCH₃ | Can influence the molecule's electronic properties, solubility, and metabolic stability. Acts as a hydrogen bond acceptor and can sterically influence binding. tandfonline.comresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B12805973 1-Methoxy-3-(1-naphthyl)urea CAS No. 102613-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102613-41-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methoxy-3-naphthalen-1-ylurea

InChI

InChI=1S/C12H12N2O2/c1-16-14-12(15)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15)

InChI Key

BGCDZDCVCHZMTE-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes to 1-Methoxy-3-(1-naphthyl)urea

The primary and most well-established method for synthesizing this compound involves the reaction of an amine with an isocyanate. This approach is a cornerstone of urea (B33335) synthesis due to its efficiency and broad applicability.

Amine-Isocyanate Reaction Pathways

The synthesis of this compound is typically achieved through the nucleophilic addition of methoxyamine to 1-naphthyl isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the urea linkage.

The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to prevent side reactions. The reaction is often conducted at room temperature and is typically complete within a few hours. The general reaction scheme is as follows:

Reaction Scheme:

The reaction between isocyanates and amines is generally very fast and often does not require a catalyst. The high reactivity of the isocyanate group towards nucleophiles like amines drives the reaction to completion.

Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and purity for the synthesis of this compound involves careful control of reaction conditions. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Key Optimization Parameters:

ParameterEffect on Yield and PurityTypical Conditions
Solvent Aprotic, non-polar solvents are preferred to avoid side reactions with the isocyanate.Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile
Temperature The reaction is typically exothermic. Room temperature is usually sufficient. Lowering the temperature can sometimes reduce side product formation.0°C to room temperature
Stoichiometry Using a slight excess of the amine (methoxyamine) can ensure complete conversion of the isocyanate.1:1.05 to 1:1.2 molar ratio of isocyanate to amine
Purification Recrystallization or column chromatography are common methods to obtain a high-purity product.Recrystallization from ethanol/water or purification via silica (B1680970) gel chromatography.

A significant improvement in yield can often be observed by carefully selecting the base in related urea syntheses, though for direct amine-isocyanate reactions, a base is not always necessary. The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.

Novel Approaches in Urea Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for the production of urea derivatives. These novel approaches aim to reduce waste, improve safety, and enhance process control.

Green Chemistry Principles in Urea Derivatization

Green chemistry principles are increasingly being applied to the synthesis of urea derivatives to minimize the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy.

For the synthesis of substituted ureas, greener approaches may involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical carbon dioxide.

Catalyst-Free Conditions: Designing reactions that can proceed efficiently without the need for a catalyst, which simplifies purification and reduces waste.

One-Pot Syntheses: Combining multiple reaction steps into a single pot to reduce solvent usage and purification steps.

While specific examples for this compound are not extensively documented, the general trend in urea synthesis is to move towards these more sustainable practices.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of ureas. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters.

Advantages of Continuous Flow Synthesis:

FeatureBenefit
Enhanced Safety Small reaction volumes minimize the risk associated with handling reactive intermediates like isocyanates.
Improved Heat Transfer Efficient heat dissipation allows for better temperature control, leading to higher selectivity and fewer side products.
Rapid Optimization Reaction parameters can be quickly screened and optimized by adjusting flow rates and temperatures.
Scalability Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

The synthesis of various urea derivatives has been successfully demonstrated using continuous flow technology, suggesting its potential applicability for the production of this compound.

Mechanistic Investigations of Reaction Pathways

The reaction between an isocyanate and an amine is a well-studied transformation in organic chemistry. The generally accepted mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of the isocyanate group, followed by a proton transfer.

The reaction proceeds through a zwitterionic intermediate, which then rearranges to form the final urea product. The rate of the reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate. Electron-donating groups on the amine increase its reactivity, while electron-withdrawing groups on the isocyanate enhance its electrophilicity.

Computational studies and kinetic experiments on similar amine-isocyanate reactions have provided detailed insights into the transition states and energy profiles of the reaction. These studies support the proposed two-step mechanism and help in understanding the factors that control the reaction rate and selectivity. For the reaction of 1-naphthyl isocyanate, the bulky naphthyl group may introduce steric effects that could influence the reaction kinetics compared to smaller aryl isocyanates.

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Molecular Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-Methoxy-3-(1-naphthyl)urea, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. For this compound, spectral data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). uni.lu

The ¹H NMR spectrum shows distinct signals corresponding to the methoxy (B1213986) group, the urea (B33335) protons, and the aromatic protons of the naphthyl ring. uni.lu The ¹³C NMR spectrum complements this by identifying the carbon atoms of the urea carbonyl, the methoxy group, and the ten carbons of the naphthalene (B1677914) ring system. uni.lu

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ uni.lu

Atom Type Chemical Shift (δ) in ppm
¹H NMR 9.98 (s, 1H), 9.22 (s, 1H), 8.16 (d, J = 7.7 Hz, 1H), 7.94 (d, J = 7.9 Hz, 1H), 7.82 (d, J = 8.2 Hz, 1H), 7.62 – 7.45 (m, 4H), 3.79 (s, 3H, OCH₃)
¹³C NMR 158.1 (Cq), 134.2 (Cq), 131.8 (Cq), 128.8 (CH), 127.3 (Cq), 126.4 (CH), 126.1 (CH), 125.9 (CH), 125.5 (CH), 120.6 (CH), 120.3 (CH), 64.8 (CH₃)

Data obtained from the supplementary material of a study by Welsch et al. uni.lu

Vibrational spectroscopy identifies the functional groups present in a molecule through their characteristic absorption of infrared radiation. The Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum for this compound shows several key absorption bands. uni.lu Notable peaks include those corresponding to N-H stretching, C=O (carbonyl) stretching of the urea group, and vibrations from the aromatic naphthyl ring. uni.lu

Table 2: Key ATR-FTIR Spectral Data for this compound uni.lu

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching 3391, 3143
C-H Stretching (Aromatic/Aliphatic) 3051, 2893
C=O Stretching (Urea Amide I) 1667
N-H Bending / C-N Stretching (Urea Amide II) 1520
Aromatic C=C Stretching 1502

Data obtained from the supplementary material of a study by Welsch et al. uni.lu

Experimental Raman spectroscopy data for this compound were not found in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. A review of scientific literature did not yield specific experimental UV-Vis absorption data for this compound.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has been performed on this compound. The analysis confirmed the compound's molecular formula, C₁₂H₁₂N₂O₂, by detecting its sodium adduct [M+Na]⁺. uni.lu The experimentally found mass-to-charge ratio (m/z) of 239.0796 closely matched the calculated value of 239.0791. uni.lu

Additionally, predicted mass spectrometry data for various adducts are available, providing further confirmation of its mass. acs.org

Table 3: Mass Spectrometry Data for this compound

Technique Adduct m/z (Calculated) m/z (Found) Source
ESI-MS [M+Na]⁺ 239.0791 239.0796 uni.lu
Predicted [M+H]⁺ 217.09715 - acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid to determine the precise three-dimensional coordinates of its atoms and the connectivity of its chemical bonds. A search of the scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound.

Integration of Experimental Data for Comprehensive Characterization

The comprehensive characterization of this compound is achieved by integrating the data from multiple analytical techniques. The mass spectrometry results establish the correct molecular mass and elemental formula of C₁₂H₁₂N₂O₂. uni.lu The FTIR spectrum confirms the presence of key functional groups: the N-H and C=O bonds of the urea linkage and the aromatic naphthyl system. uni.lu Finally, ¹H and ¹³C NMR spectroscopy provide the specific chemical environment and connectivity of each atom, from the single methoxy group to the unique positions of the protons and carbons on the naphthalene ring, allowing for the unambiguous assignment of the complete molecular structure. uni.lu Together, these data provide a cohesive and definitive identification of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of 1-Methoxy-3-(1-naphthyl)urea at an electronic level. These ab initio methods provide a detailed description of the molecule's properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netumt.edu.mymdpi.com By calculating the electron density, DFT methods can determine the ground-state energy, optimized molecular geometry, and other critical electronic properties of this compound. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model the electronic distribution and predict the molecule's reactivity. researchgate.netconicet.gov.ar These calculations are essential for understanding the distribution of electrons within the naphthyl ring, the urea (B33335) bridge, and the methoxy (B1213986) group, which in turn governs the molecule's chemical behavior.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.netconicet.gov.ar It transforms the calculated wave function from DFT into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This analysis identifies key donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.dewisc.edu For this compound, NBO analysis would quantify the stabilization energy arising from interactions such as the delocalization of lone pairs on oxygen and nitrogen atoms into antibonding orbitals (n → π* and π → π* interactions) of the urea and naphthyl moieties. researchgate.netconicet.gov.ar This provides insight into the "amide resonance" and other electronic effects that influence the molecule's structure and stability. conicet.gov.ar

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Using methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound. researchgate.netresearchgate.net These predicted shifts are invaluable for assigning signals in experimental NMR spectra.

Furthermore, DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra. conicet.gov.ar This correlation allows for a detailed and unambiguous assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and C-H bonds. researchgate.netconicet.gov.ar

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations explore the macroscopic consequences of molecular structure, including conformational preferences and stability.

Conformational analysis of this compound involves mapping its potential energy surface to identify all stable conformers and the energy barriers separating them. Urea derivatives can exist in different spatial arrangements, primarily due to rotation around the C-N single bonds. researchgate.net Key conformations, often labeled as syn and anti, describe the relative orientation of the substituents attached to the urea moiety. researchgate.net For this compound, this analysis would focus on the rotational barriers around the N-naphthyl and N-methoxy bonds to determine the molecule's preferred three-dimensional shape. Understanding the conformational landscape is crucial as different conformers can exhibit distinct properties and biological activities.

Energy minimization is a computational procedure used to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. researchgate.net Starting from an initial geometry, the algorithm adjusts the atomic coordinates to locate a minimum on the potential energy surface. By comparing the minimized energies of various possible conformers identified during conformational analysis, their relative stabilities can be determined. researchgate.net For instance, calculations for similar urea compounds have quantified the energy difference between anti and syn forms, predicting which is more stable. researchgate.net These stability studies provide fundamental insights into the thermodynamic preferences of this compound.

In Silico Mechanistic Probing of Chemical Transformations

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights into transient intermediates and transition states that are often challenging to observe experimentally. While direct in silico studies on the mechanistic transformations of this compound are not extensively documented in publicly available literature, valuable understanding can be extrapolated from computational investigations of structurally related aryl ureas. These studies provide a foundational framework for predicting the potential reactivity and transformation pathways of the title compound.

Theoretical investigations into the reactivity of urea derivatives often focus on their behavior as masked isocyanates and their participation in nucleophilic substitution reactions. Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of these transformations, identifying the key intermediates and transition states that govern the reaction pathways.

One common transformation of aryl ureas is their reaction with nucleophiles. A detailed mechanistic investigation of the methanolysis of hindered N-aryl ureas has revealed that the reaction likely proceeds through the formation of a transient isocyanate intermediate. nih.gov This is a crucial concept that can be extended to this compound. The proposed mechanism involves a nucleophile-mediated proton transfer, leading to either a zwitterionic precursor or the direct generation of an isocyanate, which is then trapped by the nucleophile. nih.gov

Further insights can be drawn from DFT studies on the "urea-to-urea" transformation of N,N-dimethyl-N'-hetaryl ureas, which provides a plausible reaction mechanism for the reamination of ureas. researchgate.net Although the specific aryl group is different, the fundamental steps of nucleophilic attack on the carbonyl carbon, proton transfers, and the eventual departure of a leaving group are generalizable. The Gibbs free energies calculated for the intermediates and transition states in such a process for a model reaction are presented in Table 1.

Table 1: Plausible Reaction Mechanism for the Formation of a Disubstituted Urea from a Trisubstituted Urea and Aniline (Gibbs Free Energies in kcal/mol) researchgate.net

StepSpeciesGibbs Free Energy (kcal/mol)
1Reactants (Urea + Aniline)0.0
2Intermediate 1-1.1
3Transition State 124.9
4Intermediate 219.3
5Transition State 220.8
6Products (New Urea + Amine)-11.0

Data derived from a DFT B3LYP/6-31+G(d,p) study on a related hetaryl urea system in DMSO at 363.15 K. researchgate.net

Comparative DFT studies on the reaction of maleimide (B117702) with urea and thiourea (B124793) have also provided valuable data on the reactivity of the urea moiety. nih.gov These studies analyze the frontier molecular orbitals and calculate activation free energies, which are critical parameters in understanding the kinetics of a reaction. The activation free energy for the rate-determining step in the reaction of urea with maleimide was found to be significantly higher than that for thiourea, indicating the lower reactivity of urea in this specific context. nih.gov The calculated energetic profile for the reaction of urea with maleimide is summarized in Table 2.

Table 2: Energetic Profile of the Urea Mechanism by Oxygen Attack on Maleimide nih.gov

StepSpeciesActivation Free Energy (kcal/mol)
1Transition State 438.30
2Transition State 539.53
3Transition State 621.05

Calculations performed at the CAM-B3LYP/6–311++G(d,p) level of theory. nih.gov

For this compound, the presence of the methoxy group on the nitrogen and the bulky naphthyl group would influence its electronic and steric properties, thereby affecting its reactivity in chemical transformations. The methoxy group, being electron-withdrawing, could potentially influence the electrophilicity of the carbonyl carbon. The naphthyl group's steric hindrance would play a significant role in the approach of nucleophiles. nih.gov Computational models can precisely quantify these effects by calculating the rotational barriers and conformational preferences, which are crucial for understanding the molecule's dynamic behavior and its interaction with other reactants. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design Strategies for Urea-Based Scaffolds

The design of 1-Methoxy-3-(1-naphthyl)urea is predicated on established principles of molecular recognition and pharmacophore development. The urea-based scaffold serves as a versatile platform that can be strategically modified to enhance potency, selectivity, and drug-like properties.

Role of the Urea (B33335) Moiety in Molecular Recognition

The urea functionality is a privileged structure in medicinal chemistry, primarily due to its exceptional ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. The urea group possesses both hydrogen bond donor (the N-H groups) and hydrogen bond acceptor (the carbonyl oxygen) capabilities. This dual nature allows it to establish a network of hydrogen bonds, which are critical for stabilizing ligand-receptor interactions and recognizing the bioactive site.

In many urea-containing drugs, this moiety is instrumental in the molecular recognition process with target kinases. For instance, X-ray crystallography studies of kinase inhibitors have revealed that the urea scaffold can form a bidentate hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. The planar conformation of the urea group, often stabilized by intramolecular hydrogen bonds, can mimic the structure of other known cyclic inhibitors, further enhancing its binding affinity. The fundamental importance of the urea moiety is often demonstrated in SAR studies where its replacement with other functional groups leads to a significant decrease in biological activity.

Impact of Naphthyl Substitution on Biological Interactions

One of the primary roles of the naphthyl moiety is to participate in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within the binding pocket of a target protein. These stacking interactions, where the aromatic rings of the ligand and the protein are aligned face-to-face or face-to-edge, contribute significantly to the stability of the ligand-protein complex.

Furthermore, the hydrophobic nature of the naphthyl group allows it to favorably interact with hydrophobic pockets in the target protein. This can lead to an increase in binding affinity by displacing water molecules from the binding site, an entropically favorable process. The extended aromatic system of naphthalene (B1677914) also provides a larger surface area for van der Waals interactions, further strengthening the binding. The position of the substitution on the naphthyl ring is also critical, as it determines the orientation of the molecule within the binding site and can influence its metabolic stability.

Influence of Methoxy (B1213986) Group on Pharmacophore Development

The methoxy group (-OCH3) is a small yet powerful functional group that medicinal chemists frequently employ to fine-tune the properties of a drug molecule. Its influence extends to ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

From a pharmacophore perspective, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional interactions with the target protein that can enhance binding affinity. The methyl group, on the other hand, can engage in hydrophobic interactions within the binding pocket. The methoxy group's impact on the electronic properties of the aromatic ring to which it is attached can also modulate the strength of other interactions, such as π-π stacking.

Moreover, the methoxy group can significantly affect a molecule's physicochemical properties. It can influence lipophilicity, which in turn affects solubility, permeability, and plasma protein binding. The metabolic stability of a compound can also be altered by the presence of a methoxy group, as it can be a site for O-demethylation by cytochrome P450 enzymes. This metabolic vulnerability can sometimes be exploited in prodrug strategies or needs to be addressed to improve the drug's half-life.

Systematic Modification and Derivatization

The systematic modification of a lead compound is a cornerstone of the drug discovery process. For this compound, derivatization strategies would focus on exploring the chemical space around its core scaffold to identify analogs with improved biological profiles.

Exploration of Substituent Effects on Biological Activity

The biological activity of this compound can be modulated by introducing various substituents at different positions on the naphthyl ring. These modifications can alter the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its interaction with the target.

For instance, introducing electron-donating groups (e.g., -CH3, -OH) or electron-withdrawing groups (e.g., -Cl, -F, -CF3) on the naphthyl ring can impact the electronic nature of the aromatic system and its ability to participate in π-π stacking and other electronic interactions. The position of these substituents is also critical. A bulky substituent at a particular position might enhance binding by filling a hydrophobic pocket or, conversely, cause steric hindrance that prevents optimal binding.

The following table illustrates the effect of substituents on the inhibitory potency of a series of urea-based Glutamate Carboxypeptidase II (GCPII) inhibitors, demonstrating the principles of systematic modification.

Compound R1 R2 R3 Ki (nM) avcr.cz
1 H OH H 120 avcr.cz
2 H H H >1000 avcr.cz
3 OH H H 80 avcr.cz
4 OH H OH 130 avcr.cz
5 F H H 250 avcr.cz
6 OH OCH3 H 80 avcr.cz

This table is based on data for phenyl-substituted urea derivatives and is intended to be illustrative of the principles of substituent effects on biological activity.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a drug candidate by replacing a functional group with another that has similar steric and electronic properties, but potentially improved physicochemical or pharmacokinetic characteristics. nih.gov

For this compound, several bioisosteric replacements could be considered:

Urea Moiety: While often crucial for activity, the urea group can sometimes be replaced by bioisosteres such as thiourea (B124793), squaramide, or certain five-membered heterocyclic rings like 1,2,4-oxadiazole or 1,3,4-oxadiazole to modulate hydrogen bonding capacity and metabolic stability. nih.govopenmedicinalchemistryjournal.com

Naphthyl Group: The naphthyl ring can be replaced by other bicyclic aromatic or heteroaromatic systems, such as quinoline, isoquinoline, or benzofuran, to explore different binding interactions and alter solubility and metabolic profiles. Even monocyclic aromatic rings with appropriate substitutions can sometimes serve as bioisosteres.

Methoxy Group: The methoxy group is often a target for bioisosteric replacement to address metabolic instability (O-demethylation). Common bioisosteres for the methoxy group include a fluorine atom, a difluoromethyl group (-CHF2), or a trifluoromethyl group (-CF3). chemrxiv.org These replacements can block metabolism while mimicking some of the electronic properties of the methoxy group. Other potential replacements include small alkyl groups or a cyano group, depending on the specific requirements of the pharmacophore.

The careful application of these SAR and molecular design principles allows for the rational optimization of this compound, paving the way for the development of analogs with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new chemical entities, thereby guiding the synthesis of more potent and selective analogs. The development of a robust QSAR model is contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data.

The creation of predictive QSAR models for a specific compound like this compound would necessitate a series of analogs with measured biological activities. These activities would then be correlated with various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. Such descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.

Commonly used statistical methods for developing QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The validity and predictive power of these models are rigorously assessed through internal and external validation techniques.

A hypothetical dataset for developing a QSAR model for analogs of this compound might include variations in the substituents on the naphthyl ring or modifications to the methoxy group. The resulting data could be presented as follows:

Hypothetical Data for QSAR Model Development

Compound ID R1-substituent (Naphthyl Ring) R2-substituent (Methoxy position) Biological Activity (IC50, µM) Log(1/IC50)
1 H OCH3 5.2 5.28
2 4-Cl OCH3 2.1 5.68
3 4-F OCH3 3.5 5.46

Without such experimental data for this compound and its derivatives, the development of a specific and reliable predictive model is not feasible.

The analysis and interpretation of SAR data are crucial for optimizing lead compounds. This process involves identifying the key structural features that contribute positively or negatively to the desired biological activity. By understanding these relationships, medicinal chemists can make informed decisions to design more effective molecules.

For this compound, SAR optimization would involve systematically altering different parts of the molecule—the methoxy group, the urea linkage, and the naphthyl ring—and evaluating the impact on its biological activity. The interpretation of this data would reveal critical insights into the molecular interactions governing its mechanism of action.

For instance, the analysis might explore the following aspects:

Influence of the Methoxy Group: Investigating whether the size and electronics of the alkoxy group are optimal for activity.

Role of the Urea Moiety: Assessing the importance of the hydrogen bond donor and acceptor capabilities of the urea linkage.

Substitution on the Naphthyl Ring: Determining the effect of substituent position and properties (e.g., electronic, steric) on the naphthyl ring on biological potency.

A summary of such an analysis would typically be presented in a table format to highlight the key findings:

Illustrative SAR Data Interpretation

Molecular Fragment Modification Observed Effect on Activity Interpretation
Methoxy Group Replacement with Ethoxy Decrease Steric hindrance may be detrimental.
Naphthyl Ring Introduction of electron-withdrawing group at position 4 Increase Negative electrostatic potential may be favorable for target interaction.

The absence of published research containing such detailed SAR investigations for this compound means that any discussion on its SAR optimization remains speculative. Further experimental studies are required to generate the necessary data to perform a thorough QSAR and SAR analysis for this compound.

Biological Target Identification and Mechanistic Understanding

Methodologies for Identifying Molecular Targets

Identifying the specific proteins or other macromolecules that a small molecule interacts with is a critical step in drug discovery. Various powerful techniques have been developed for this purpose.

Chemical proteomics is a powerful interdisciplinary technology used to identify the protein targets of small molecules directly from complex biological samples like cell lysates. nih.gov This approach generally falls into two categories: activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). nih.gov

For 1-Methoxy-3-(1-naphthyl)urea, a CCCP strategy would be a common starting point. nih.gov This would involve synthesizing a chemical probe by modifying the structure of this compound to include a linker arm and an affinity tag (such as biotin). frontiersin.org This probe is then immobilized on a solid support, like agarose (B213101) or magnetic beads. nih.gov When a cell lysate is passed over this support, proteins that bind to this compound are "fished" out of the proteome. After washing away non-specifically bound proteins, the target proteins are eluted and identified using high-resolution mass spectrometry. nih.govnih.gov It is crucial that the structural modification to create the probe does not significantly alter the compound's original biological activity. frontiersin.org

Table 1: Key Components of a Hypothetical Chemical Probe for this compound

Component Function Example Moiety
Active Group The core structure that binds to the target protein. This compound
Linker A chemical chain that connects the active group to the reporter group without interfering with binding. Polyethylene glycol (PEG) chain

| Reporter Group | A tag used for enrichment and detection of the probe-protein complex. | Biotin |

To circumvent the need for chemical modification, which can sometimes alter a compound's binding properties, label-free methods are employed. rsc.orgresearchgate.net These techniques identify targets by detecting changes in a protein's physical or chemical properties upon ligand binding. nih.govnih.gov

One prominent label-free method is the Cellular Thermal Shift Assay (CETSA), which can be scaled up using mass spectrometry in a technique called Thermal Proteome Profiling (TPP). researchgate.netnih.gov This method is based on the principle that when a small molecule like this compound binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a hypothetical TPP experiment, cells would be treated with the compound and a control group with a vehicle. The cells are then heated to various temperatures, causing proteins to denature and aggregate. The remaining soluble proteins at each temperature are quantified using mass spectrometry. Target proteins will exhibit a shift in their melting temperature (Tm) in the presence of the compound compared to the control. nih.gov

Other label-free methods include Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX), which rely on changes in a protein's susceptibility to proteolysis or chemical denaturation upon ligand binding. researchgate.net

High-Throughput Screening (HTS) is a foundational approach in drug discovery used to test large libraries of compounds for activity against a specific biological target or pathway. nih.govdovepress.com If the biological target of this compound were known, HTS could be used to discover other, potentially more potent, chemical structures that bind to the same target. columbia.edu

Conversely, if this compound was itself a "hit" from a phenotypic screen (a screen that measures a change in cell behavior or function), HTS methodologies would be part of the subsequent "hit-to-lead" process. columbia.educuanschutz.edu This involves screening the compound against panels of known targets, such as kinases or G-protein coupled receptors, to identify its molecular target. cuanschutz.edu These screens utilize miniaturized biochemical or cell-based assays in 96-, 384-, or 1536-well plate formats, allowing for the rapid testing of thousands of interactions. nih.govcuanschutz.edu

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpsr.comnih.gov It is an indispensable tool for hypothesizing how this compound might interact with a potential protein target at the atomic level. ijpsr.com

Using the three-dimensional structure of a potential target protein (obtained from X-ray crystallography or cryo-electron microscopy), molecular docking software can predict the binding pose of this compound within the protein's active or allosteric site. nih.gov The software employs scoring functions to estimate the binding affinity (e.g., in kcal/mol), which helps to rank potential targets and prioritize them for experimental validation. researchgate.net

For this compound, a "blind docking" approach could initially be used if the binding site is unknown, where the entire protein surface is searched for potential binding pockets. nih.gov If a known ligand for the target exists, a "site-directed docking" approach would be used to predict how this compound binds in the same pocket. nih.gov

A key output of molecular docking is the detailed visualization of interactions between the ligand and the protein's amino acid residues. The urea (B33335) moiety [-NH-C(=O)-NH-] in this compound is a potent hydrogen bond donor and acceptor. nih.gov Docking simulations would specifically identify which amino acid side chains (e.g., aspartate, glutamine, tyrosine) or backbone atoms could form hydrogen bonds with the urea's oxygen or N-H groups. ijpsr.comnih.gov

In addition to hydrogen bonds, the analysis would reveal other crucial non-bonded interactions. The planar naphthalene (B1677914) ring system is likely to engage in hydrophobic interactions and potentially π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The methoxy (B1213986) group (-OCH3) could also participate in hydrogen bonding or hydrophobic interactions. Understanding this complete interaction profile is essential for explaining the compound's binding specificity and for guiding future structural modifications to improve potency.

Table 2: Potential Molecular Interactions of this compound with a Protein Target

Structural Moiety of Compound Type of Interaction Potential Interacting Amino Acid Residues
Urea (-NH-C(=O)-NH-) Hydrogen Bonding Asp, Glu, Gln, Asn, Ser, Thr, Tyr, His, Main-chain C=O or N-H
Naphthalene Ring Hydrophobic Interactions, π-π Stacking Phe, Tyr, Trp, Leu, Val, Ile, Ala

| Methoxy (-OCH3) | Hydrogen Bonding, Hydrophobic Interactions | Gln, Asn, Ser, Thr, Ala, Val |

Receptor-Based and Ligand-Based Docking Strategies

In the quest to identify the biological targets of a compound like this compound, computational docking strategies are invaluable preliminary tools. openaccessjournals.com These methods predict the preferred orientation of a molecule when bound to a target, helping to elucidate potential interactions at an atomic level. openaccessjournals.comnih.gov Docking approaches are broadly categorized into receptor-based and ligand-based strategies. jscimedcentral.com

Receptor-Based Docking: This strategy requires the three-dimensional (3D) structure of a potential biological target (e.g., a protein or enzyme), which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. jscimedcentral.com A computational algorithm then "docks" the ligand, in this case, this compound, into the binding site of the receptor. nih.govnih.gov The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.govmdpi.com A high-ranking score suggests a favorable interaction, prioritizing the compound for further experimental validation against that specific target. This approach is instrumental in structure-based drug design for identifying new drug candidates and optimizing existing ones. nih.gov

Ligand-Based Docking: When the 3D structure of a receptor is unknown, ligand-based methods become essential. jscimedcentral.com These strategies rely on the knowledge of other molecules (ligands) that are known to bind to the target of interest. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. The structure of this compound could then be screened against such models to assess its potential for interacting with the same target.

As of now, specific receptor-based or ligand-based docking studies for this compound have not been published.

Enzyme Inhibition and Modulation Studies

Enzymes are crucial targets in drug discovery, and many drugs exert their effects by inhibiting or modulating enzyme activity. biobide.comfrontiersin.org Investigating whether this compound acts as an enzyme inhibitor would be a critical step in understanding its mechanism of action. wikipedia.org Such studies are fundamental to predicting a compound's therapeutic potential and potential side effects. bioivt.com

Enzyme inhibition assays are laboratory tests designed to determine if a compound affects the activity of an enzyme. biobide.com These assays can be conducted in high-throughput screening formats to test a compound against a wide panel of enzymes, helping to identify primary targets and potential off-target interactions. biocompare.combioassaysys.com

There are no specific enzyme inhibition or modulation studies reported for this compound in the available scientific literature.

Should this compound be identified as an enzyme inhibitor, the next step would be to quantify its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. wikipedia.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. wikipedia.orgyoutube.com

To determine the IC50, a dose-response curve is generated by measuring the enzyme's activity across a range of inhibitor concentrations. youtube.com A lower IC50 value indicates greater potency, meaning less of the compound is needed to achieve a significant inhibitory effect. youtube.comnih.gov This parameter is crucial for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies aimed at optimizing a compound's efficacy. nih.gov For irreversible inhibitors, both the binding affinity (Ki) and the inactivation rate constant (kinact) are important measures of potency. biorxiv.orgbiorxiv.org

Currently, there is no published data on the inhibitory potency or IC50 values for this compound against any enzyme.

The specificity and selectivity of an enzyme inhibitor are critical determinants of its therapeutic profile. researchgate.netSpecificity refers to an enzyme's ability to catalyze a single, particular reaction with a specific substrate. echemi.comworthington-biochem.com In the context of inhibitors, it relates to how uniquely a compound interacts with one target. Selectivity , on the other hand, describes the preference of a compound to inhibit one particular enzyme over others, especially those that are structurally related. nih.govstackexchange.com

An ideal drug candidate would be highly selective, primarily inhibiting its intended target while sparing other enzymes to minimize off-target effects and potential toxicity. researchgate.net Investigating the selectivity profile of a compound like this compound would involve screening it against a panel of related enzymes (e.g., different kinases or proteases) and comparing its inhibitory potency (IC50 values) for each. A compound that is significantly more potent against one enzyme compared to others is considered selective.

No studies on the enzyme specificity or selectivity of this compound are currently available in the public domain.

Exploration of Cellular and Subcellular Mechanisms of Action

Understanding a compound's mechanism of action (MOA) involves elucidating the specific biochemical interactions through which it produces its pharmacological effect. wikipedia.org This extends beyond identifying the primary target to understanding the broader cellular consequences of that interaction. nih.govbroadinstitute.org

Investigating the cellular and subcellular MOA of this compound would involve a variety of experimental techniques. Cellular assays could determine the compound's effect on cell viability, proliferation, or specific signaling pathways. Microscopy-based methods, potentially using fluorescently tagged versions of the compound or antibodies against its presumed targets, could reveal its subcellular localization—that is, where it accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm). nih.govnih.govtaylorandfrancis.com This information is vital, as the location of a drug within a cell is intrinsically linked to its function and potential targets. nih.govresearchgate.net

Advanced techniques such as proteomics, RNAi screening, and expression profiling can provide a more global view of the cellular response to the compound, helping to identify not only direct binding partners but also downstream effector proteins and perturbed pathways. broadinstitute.orgasm.orgtechnologynetworks.com

To date, there is no published research detailing the cellular or subcellular mechanisms of action for this compound.

Interdisciplinary Research Perspectives

Integration of Chemical Synthesis with Biological Evaluation

The cornerstone of developing a new bioactive compound is the iterative cycle between its chemical synthesis and biological evaluation. nih.goviaea.org This process begins with the rational design and synthesis of the target molecule, followed by comprehensive biological screening to identify and characterize its activity.

The synthesis of urea (B33335) derivatives is a well-established area of medicinal chemistry. researchgate.netrsc.org A common synthetic route for a compound like 1-Methoxy-3-(1-naphthyl)urea would involve the reaction of a corresponding isocyanate with an amine or hydroxylamine (B1172632) derivative. nih.gov Once the compound is synthesized and its structure is confirmed, it is subjected to a battery of biological assays. These evaluations can range from broad screenings against various cancer cell lines to targeted assays against specific enzymes or receptors. nih.govrsc.org

For instance, in the development of novel urea-based inhibitors, researchers synthesize a series of related compounds and evaluate their inhibitory concentration (IC₅₀) against a specific target, such as Rho kinase or MraY transferase. nih.govrsc.org The results of these biological tests provide crucial structure-activity relationship (SAR) data. This information is then relayed back to the synthetic chemists, who can design and create new analogs with modified structures—perhaps by altering substituent positions on the naphthyl ring or modifying the methoxy-urea group—to enhance potency or selectivity. nih.gov This integrated feedback loop is fundamental to optimizing the compound's biological profile.

Computational Approaches Guiding Experimental Design

To streamline the drug discovery process and reduce the reliance on costly and time-consuming trial-and-error synthesis, computational chemistry has become an indispensable tool. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide predictive models that guide the design of more effective molecules. atlantis-press.comnih.gov

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.compensoft.net For a class of compounds including this compound, a QSAR study would involve calculating various molecular descriptors that characterize the physicochemical properties of the molecules. researchgate.net

Table 1: Representative Molecular Descriptors Used in QSAR Analysis

Descriptor ClassSpecific DescriptorProperty RepresentedRelevance in Drug Design
Lipophilic CLogPHydrophobicity/LipophilicityInfluences membrane permeability and binding to hydrophobic pockets. atlantis-press.com
Electronic ELUMOEnergy of Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons and participate in reactions. atlantis-press.com
Electronic Dipole MomentPolarity and charge distributionAffects solubility and the ability to form electrostatic interactions with a target. pensoft.net
Steric Molecular Weight (MW)Size of the moleculeInfluences how the molecule fits into a binding site. researchgate.net
Steric Molar Refractivity (CMR)Molar volume and polarizabilityCorrelates with molecular volume and dispersion forces in binding. researchgate.net

This table is illustrative of descriptors used in QSAR studies for related naphthylurea compounds.

By analyzing these descriptors across a set of molecules with known activities, a predictive model can be built. atlantis-press.com This model can then be used to estimate the activity of virtual, unsynthesized compounds like new derivatives of this compound, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency. nih.gov Furthermore, molecular docking simulations can predict how the compound might bind to the active site of a target protein, providing insights into the specific interactions that drive its biological effect. nih.govrsc.org

Collaborative Research Models in Compound Development

The development of a single compound is rarely the work of an isolated laboratory. It necessitates a highly collaborative research model that brings together experts from multiple disciplines. The journey from initial concept to a potential lead compound involves a coordinated effort among synthetic chemists, computational chemists, molecular biologists, pharmacologists, and other specialists.

The typical workflow illustrates this interdependence:

Design Phase: Computational chemists may first identify a potential scaffold like the naphthylurea core through virtual screening or design a novel molecule based on a known biological target.

Synthesis Phase: Synthetic organic chemists then develop a robust method to produce this compound and its analogs in high purity.

Biological Screening: Biologists and biochemists test the synthesized compounds in a variety of assays to determine their activity, potency, and mechanism of action.

Optimization Loop: The results from the biological screening are analyzed, often with the help of computational models, to understand the structure-activity relationships. This information guides the synthetic chemists in creating the next generation of improved compounds. nih.gov

This integrated model ensures that research progresses efficiently. The rapid exchange of data and expertise allows the team to make informed decisions, overcome challenges, and accelerate the process of identifying and optimizing promising new molecules. The increasing number of publications with authors from diverse institutions and departments underscores the prevalence and success of such collaborative frameworks in modern medicinal chemistry. iaea.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-3-(1-naphthyl)urea, and what methodological considerations are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves coupling 1-naphthylamine with a methoxy-substituted isocyanate or via urea-forming reactions (e.g., carbodiimide-mediated coupling). Key considerations include:

  • Reagent stoichiometry : Excess isocyanate improves urea formation efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity while minimizing side reactions.
  • Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used. Purity is verified via HPLC (C18 column, UV detection at 254 nm) .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .
  • Refinement : SHELXL is recommended for anisotropic displacement parameters. Absorption corrections (e.g., spherical harmonic models) mitigate anisotropic effects .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify substituent environments. For example, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR, while naphthyl protons show aromatic splitting patterns .
  • IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) confirm functional group integrity.
  • Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Target identification : Use databases like PDB to identify potential protein targets (e.g., kinases, GPCRs).
  • Docking protocols : Software like AutoDock Vina or Schrödinger Suite optimizes ligand-receptor interactions. Key parameters include:
  • Grid box size : Ensures coverage of the active site.
  • Scoring functions : Evaluate binding affinity (ΔG).
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting XRD vs. NMR structural inferences)?

  • Methodological Answer :

  • Cross-validation : Use complementary techniques (e.g., SC-XRD for absolute configuration vs. NOESY for solution-state conformation).
  • Error analysis : Quantify uncertainties in refinement (e.g., residual electron density maps in XRD) and replicate experiments.
  • Dynamic studies : Variable-temperature NMR or MD simulations assess conformational flexibility .

Q. How does the methoxy group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH-dependent hydrolysis : Use buffered solutions (pH 1–13) to identify cleavage products (e.g., LC-MS).
  • Mechanistic insights : Compare degradation kinetics with non-methoxy analogs to isolate substituent effects .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic (ADME) properties?

  • Methodological Answer :

  • Absorption : Caco-2 cell monolayers predict intestinal permeability.
  • Metabolism : Liver microsomes (human/rat) identify cytochrome P450-mediated oxidation.
  • Excretion : Radiolabeled studies in rodents quantify renal vs. fecal clearance.
  • Toxicity : Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : –20°C in airtight, light-resistant containers to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.